Cholecystokinin Octapeptide (2-8) (desulfated)

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Function and Applications

CCK-8 desulfated binds to CCK-1 receptors, a subtype of CCK receptors found in the pancreas, gastrointestinal tract, and central nervous system []. This binding stimulates the release of digestive enzymes from the pancreas, gallbladder contraction, and cholecystokinin secretion []. Researchers employ CCK-8 desulfated in investigations on digestion, gallbladder function, and satiety (feeling full) due to its role in regulating these processes [].

Here are some specific research applications of CCK-8 desulfated:

- Digestive Disorders: Studying the effects of CCK-8 desulfated on pancreatic enzyme release can aid in understanding and potentially treating digestive disorders like pancreatitis or malabsorption [, ].

- Gallbladder Function: Researchers use CCK-8 desulfated to assess gallbladder contractility and emptying, which is helpful in diagnosing and managing gallbladder diseases [, ].

- Appetite Regulation: CCK-8 desulfated's role in satiety signaling makes it a potential tool for research on obesity and appetite control mechanisms [].

Cholecystokinin Octapeptide (2-8) (desulfated), also known as CCK-8 (desulfated) or CCK7, is a synthetic peptide derived from the naturally occurring gut hormone cholecystokinin (CCK) []. CCK is a larger molecule with various functional regions, but CCK-8 (desulfated) focuses on a specific sequence (amino acids 2-8) that retains important biological activities relevant to digestion [, ].

The "desulfated" part of the name indicates a modification where a sulfate group is removed from the original CCK structure. This modification enhances the stability and potency of the peptide for research purposes [].

CCK-8 (desulfated) is valuable in scientific research because it mimics some of CCK's functions in the digestive system, making it a tool to study gut motility, digestion, and satiety (feeling full) [, ].

Molecular Structure Analysis

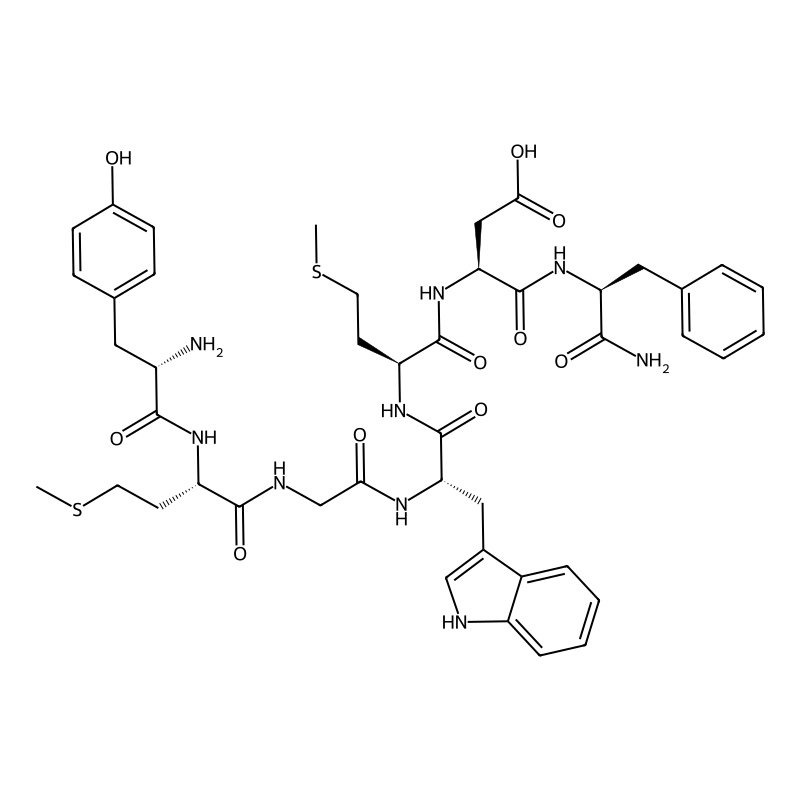

CCK-8 (desulfated) is a short chain molecule consisting of eight amino acids linked together in a specific order: Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 []. This sequence is crucial for its interaction with CCK receptors in the gut. The C-terminus (NH2) is amidated, which contributes to its stability compared to the native CCK [].

Chemical Reactions Analysis

The specific synthesis of CCK-8 (desulfated) often involves solid-phase peptide synthesis (SPPS), a common technique for creating peptides in a laboratory setting. This multi-step process involves attaching amino acids one by one to a solid support, followed by cleavage and purification to obtain the final product.

CCK-8 (desulfated) likely undergoes degradation by enzymes called peptidases, which break down peptides into individual amino acids. This is a natural process in the body as the compound performs its function.

CCK-8 (desulfated) binds to specific CCK receptors, particularly CCK-1 receptors, located on the smooth muscle cells of the gallbladder and pancreas [, ]. This binding stimulates the release of digestive enzymes from the pancreas and gallbladder, aiding in the breakdown of fats and proteins during digestion []. Additionally, CCK-8 (desulfated) might influence gut motility and contribute to feelings of satiety by signaling the brain through hormonal pathways [].

CCK-8 (desulfated) is for research use only and not intended for human consumption []. Detailed information on its toxicity is not publicly available. As with any research chemical, proper handling procedures and personal protective equipment should be used to avoid inhalation, ingestion, or skin contact.

Please Note:

- The information provided is based on scientific research papers and resources from suppliers of CCK-8 (desulfated).

- Specific details about the synthesis or desulfation process might be proprietary information.

- If you plan to work with CCK-8 (desulfated), it is crucial to consult the safety data sheet (SDS) provided by the supplier for specific handling and disposal instructions.

The primary chemical reaction involving Cholecystokinin Octapeptide (2-8) (desulfated) is the sulfation of the tyrosine residue, which can significantly enhance its biological activity. In vivo studies suggest that both the desulfated and sulfated forms can undergo enzymatic sulfation, influencing their availability and efficacy in biological systems. The competition for sulfate groups between cholecystokinin and dopamine has also been noted, indicating complex biochemical interactions that can affect neurotransmitter levels in the brain .

Cholecystokinin Octapeptide (2-8) (desulfated) exhibits reduced biological activity compared to its sulfated counterpart. While the sulfated form binds effectively to CCK1 receptors, enhancing gastrointestinal motility and stimulating enzyme secretion from the pancreas, the desulfated variant behaves more like a gastrin analogue with diminished potency. Studies indicate that it still influences dopamine release in certain neural pathways but lacks the robust effects seen with sulfated cholecystokinin .

Synthesis of Cholecystokinin Octapeptide (2-8) (desulfated) can be achieved through solid-phase peptide synthesis, a method that allows for precise control over amino acid sequences. The process typically involves:

- Preparation of resin: A solid support resin is functionalized to anchor the first amino acid.

- Sequential addition of amino acids: Each amino acid is added one at a time, with protection groups removed as necessary.

- Cleavage: Once the desired sequence is complete, the peptide is cleaved from the resin and purified.

- Desulfation: If starting from a sulfated precursor, chemical or enzymatic methods can be used to remove the sulfate group .

Cholecystokinin Octapeptide (2-8) (desulfated) has potential applications in:

- Research: Used as a tool to study receptor interactions and signaling pathways related to appetite regulation and gastrointestinal function.

- Pharmaceuticals: Investigated for its role in developing treatments for gastrointestinal disorders and obesity-related conditions.

- Neuroscience: Explored for its effects on neurotransmitter release and potential implications in neuropsychiatric disorders .

Research indicates that Cholecystokinin Octapeptide (2-8) (desulfated) interacts with various neurotransmitter systems, particularly dopamine pathways. It has been shown to coexist with dopamine in certain brain regions, suggesting a modulatory role on dopaminergic signaling. The desulfated variant may influence dopamine turnover and release, although its effects are less pronounced than those of sulfated forms .

Cholecystokinin Octapeptide (2-8) (desulfated) shares similarities with several related peptides, each having distinct biological activities:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Cholecystokinin Octapeptide (sulfated) | Contains sulfate group at tyrosine position 7 | High potency at CCK receptors; stimulates digestion |

| Gastrin | Similar C-terminal sequence; lacks sulfate | Primarily stimulates gastric acid secretion |

| Cholecystokinin Octapeptide (1-5) | Shorter peptide; retains some activity | Modulates pancreatic enzyme secretion |

| Peptide YY | Different sequence; primarily involved in appetite | Reduces gastric motility; increases satiety |

Cholecystokinin Octapeptide (2-8) (desulfated) is unique due to its modified structure that reduces its interaction with CCK receptors while still retaining some influence over dopaminergic systems .

Primary Structure and Amino Acid Sequence

Cholecystokinin Octapeptide (2-8) (desulfated) possesses a well-defined primary structure consisting of seven amino acid residues arranged in a specific linear sequence [1] [2]. The peptide sequence is Tyrosine-Methionine-Glycine-Tryptophan-Methionine-Aspartic Acid-Phenylalanine-Amide, commonly represented as Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂ [1] [3] [4]. This heptapeptide represents the carboxy-terminal fragment derived from the larger cholecystokinin molecule, specifically encompassing positions 2 through 8 of the original octapeptide sequence [1] [2].

The primary structure exhibits distinct characteristics that contribute to its biological properties . The amino-terminal tyrosine residue lacks the sulfate modification present in the native cholecystokinin octapeptide, which fundamentally alters the peptide's chemical and biological characteristics [6] [7]. The carboxy-terminal phenylalanine is amidated, a post-translational modification that enhances the peptide's stability and biological activity [1] [2] [4].

Table 1: Basic Molecular Properties of Cholecystokinin Octapeptide (2-8) (desulfated)

| Property | Value |

|---|---|

| Chemical Name | Cholecystokinin Octapeptide (2-8) (desulfated) |

| Abbreviated Name | CCK-7 (desulfated) |

| CAS Number | 47910-79-2 |

| Molecular Formula | C₄₅H₅₇N₉O₁₀S₂ |

| Molecular Weight (Da) | 948.14 |

| Amino Acid Sequence | Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂ |

| Sequence Length | 7 amino acids |

| Chemical Form | Lyophilized powder |

| Appearance | White to off-white solid powder |

Table 2: Amino Acid Composition and Properties

| Position | Amino Acid | Three-Letter Code | One-Letter Code | Molecular Weight (Da) | Side Chain Type | pKa (side chain) |

|---|---|---|---|---|---|---|

| 1 | Tyrosine | Tyr | Y | 181.19 | Aromatic, Polar | 10.1 |

| 2 | Methionine | Met | M | 149.21 | Nonpolar, Hydrophobic | N/A |

| 3 | Glycine | Gly | G | 75.07 | Small, Nonpolar | N/A |

| 4 | Tryptophan | Trp | W | 204.23 | Aromatic, Hydrophobic | N/A |

| 5 | Methionine | Met | M | 149.21 | Nonpolar, Hydrophobic | N/A |

| 6 | Aspartic Acid | Asp | D | 133.10 | Acidic, Negatively charged | 3.9 |

| 7 | Phenylalanine | Phe | F | 165.19 | Aromatic, Hydrophobic | N/A |

The peptide chain contains three aromatic amino acids (tyrosine, tryptophan, and phenylalanine), two methionine residues contributing sulfur atoms, one glycine providing conformational flexibility, and one aspartic acid residue imparting negative charge at physiological pH [1] [2] [8]. This composition creates distinct regions of hydrophobic and hydrophilic character along the peptide backbone [9] [10].

Molecular Weight and Formula

Cholecystokinin Octapeptide (2-8) (desulfated) has a precisely determined molecular weight of 948.14 daltons [1] [2] [11] [3]. The molecular formula is C₄₅H₅₇N₉O₁₀S₂, reflecting the elemental composition derived from its constituent amino acids and the amidated carboxy-terminus [1] [2] [11] [4]. This molecular weight represents a significant reduction compared to the sulfated form, which has a molecular weight of 1142.35 daltons due to the presence of the sulfate group [12] [13].

The molecular formula breakdown reveals 45 carbon atoms, 57 hydrogen atoms, 9 nitrogen atoms, 10 oxygen atoms, and 2 sulfur atoms [1] [2] [11]. The sulfur atoms originate from the two methionine residues present in positions 2 and 5 of the sequence [1] [8]. The relatively high carbon-to-nitrogen ratio reflects the presence of multiple aromatic amino acids and the hydrophobic character of the peptide [9] [10].

Mass spectrometric analysis confirms the molecular ion peak at m/z 948.14, corresponding to the protonated molecular ion [11] [13]. The exact mass provides definitive identification and purity assessment of synthetic preparations [11] [14]. High-resolution mass spectrometry reveals isotopic patterns consistent with the predicted molecular formula [11].

Physical and Chemical Characteristics

Cholecystokinin Octapeptide (2-8) (desulfated) exhibits distinct physical and chemical properties that influence its handling, storage, and biological applications [3] [4] [13]. The compound appears as a white to off-white lyophilized powder when prepared through standard synthetic methods [2] [3] [4]. The lyophilized form represents the most stable presentation for long-term storage and commercial distribution [4] [13].

Solubility characteristics demonstrate marked differences between various solvents [13] [15]. The peptide exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations of 50 milligrams per milliliter (42.47 millimolar) [13] [15]. This high solubility in dimethyl sulfoxide facilitates preparation of stock solutions for research applications [13] [16]. Conversely, aqueous solubility is extremely limited, with water solubility less than 0.1 milligrams per milliliter [13]. This poor water solubility reflects the hydrophobic nature of the peptide sequence [9] [10].

Table 3: Physical and Chemical Properties

| Property | Value/Description |

|---|---|

| Solubility in DMSO | 50 mg/mL (42.47 mM) |

| Solubility in Water | < 0.1 mg/mL (poor solubility) |

| Storage Temperature | -20°C (long-term), 4°C (short-term) |

| Stability at Room Temperature | Stable for few days during shipping |

| pH of Saturated Solution | Neutral to slightly acidic |

| Melting Point | Not determined (decomposes before melting) |

| Decomposition Temperature | Variable, decomposes at high temperatures |

| Hygroscopicity | Hygroscopic, avoid moisture exposure |

| Crystal Structure | Amorphous in lyophilized form |

The compound demonstrates hygroscopic properties, readily absorbing moisture from the atmosphere [4] [13]. This characteristic necessitates storage under controlled conditions with protection from humidity [4] [13]. Temperature stability analysis reveals that the peptide remains stable at room temperature for several days during routine shipping, but long-term storage requires temperatures of -20°C or lower [4] [13].

Thermal analysis presents challenges due to the tendency of the peptide to decompose before reaching a defined melting point [17] [18]. Fast scanning calorimetry techniques have been developed to overcome this limitation, but specific melting point data for this compound remains limited [17] [18]. The decomposition temperature varies depending on heating rate and atmospheric conditions [17].

Structural Comparison with Sulfated CCK-8

The structural differences between Cholecystokinin Octapeptide (2-8) (desulfated) and its sulfated counterpart represent a fundamental distinction that profoundly impacts biological activity and chemical properties [6] [19] [7] [20]. The sulfated form contains an additional sulfate group (SO₃H) attached to the tyrosine residue at the amino-terminus, resulting in a molecular weight difference of approximately 194 daltons [12] [6] [21].

Table 4: Comparison between Desulfated and Sulfated CCK-8

| Property | Desulfated CCK-8 (2-8) | Sulfated CCK-8 |

|---|---|---|

| Molecular Formula | C₄₅H₅₇N₉O₁₀S₂ | C₄₅H₅₆N₉O₁₃S₃ |

| Molecular Weight (Da) | 948.14 | 1142.35 |

| Sulfation Site | None | Tyrosine residue |

| Sulfate Group Present | No | Yes (SO₃H) |

| Biological Activity | Reduced compared to sulfated | Full biological activity |

| Receptor Binding Affinity | Lower than sulfated form | Higher receptor affinity |

| Gastric Acid Secretion | Stimulatory | Inhibitory |

| Proteolytic Stability | Lower than sulfated | Higher stability |

| Half-life (brain synaptosomes, 20°C, min) | 35 | 52 |

The absence of sulfation in the desulfated form fundamentally alters receptor binding characteristics and biological responses [6] [7]. Research demonstrates that the desulfated form exhibits reduced receptor binding affinity compared to the sulfated peptide [6] [20]. This difference in binding affinity translates to measurable differences in biological responses across various tissue types [6] [22] [7].

Proteolytic stability represents another critical distinction between the two forms [23] [24]. The sulfated cholecystokinin octapeptide demonstrates enhanced resistance to enzymatic degradation, with a half-life of 52 minutes in brain synaptosomal preparations at 20°C [24]. In contrast, the desulfated form exhibits reduced stability with a half-life of 35 minutes under identical conditions [24]. This difference in proteolytic resistance has important implications for biological half-life and duration of action [23] [24].

Functional differences extend to gastric physiology, where the two forms exhibit opposite effects on acid secretion [7]. The desulfated form stimulates gastric acid secretion in a dose-dependent manner, while the sulfated form inhibits acid secretion [7]. This reciprocal relationship demonstrates the critical importance of the sulfate modification in determining physiological responses [7].

Tertiary Structure Considerations

The tertiary structure of Cholecystokinin Octapeptide (2-8) (desulfated) represents a complex three-dimensional arrangement that emerges from the folding of the linear peptide chain [25] [26] [27]. Nuclear magnetic resonance studies conducted in dimethyl sulfoxide solution reveal that the peptide adopts folded conformations characterized by a high degree of structural organization [25] [26]. These conformations deviate significantly from random coil arrangements, indicating the presence of stabilizing intramolecular interactions [25] [28].

The peptide demonstrates a propensity for forming sharp turns and compact structures, potentially stabilized by hydrogen bonds between backbone atoms and side chains [25] [26]. Energy minimization calculations identify multiple stable conformational states with deep potential energy wells, suggesting that the peptide can adopt several distinct three-dimensional arrangements [25] [26]. The conformational flexibility is primarily limited to rotations around bonds leading to alpha-carbon atoms, while peptide bonds maintain their characteristic planar geometry [9] [29].

Table 5: Structural Features and Their Biological Significance

| Structural Feature | Description | Influence on Activity |

|---|---|---|

| Primary Structure | Linear heptapeptide with amidated C-terminus | Determines receptor recognition |

| Secondary Structure Tendency | Tendency toward folded conformations with turns | Affects receptor binding geometry |

| Tertiary Structure | Compact folded structure in solution | Critical for biological function |

| Molecular Flexibility | High flexibility due to peptide bonds | Allows conformational adaptation |

| Conformational Stability | Moderate, stabilized by intramolecular interactions | Affects proteolytic susceptibility |

| Hydrogen Bonding Potential | Multiple sites for hydrogen bond formation | Stabilizes active conformation |

| Hydrophobic Interactions | Strong due to aromatic and aliphatic residues | Important for membrane interactions |

| Electrostatic Interactions | Influenced by charged Asp residue | Modulates binding affinity |

Aromatic-aromatic interactions between the tyrosine, tryptophan, and phenylalanine residues contribute significantly to tertiary structure stability [30] [31]. These π-π stacking interactions provide energetically favorable contacts that help maintain compact conformations [30] [32]. The presence of two methionine residues introduces additional conformational constraints through potential sulfur-aromatic interactions [9] [10].

The charged aspartic acid residue at position 6 creates electrostatic interactions that influence overall molecular geometry [9] [10]. At physiological pH, this residue carries a negative charge that can form salt bridges with positively charged regions of receptor proteins [10] [33]. The conformational dynamics allow the peptide to adapt its three-dimensional structure upon receptor binding, facilitating optimal intermolecular contacts [28] [27].

Molecular dynamics simulations reveal that the peptide undergoes continuous conformational fluctuations while maintaining preferred structural motifs [34] [31]. These dynamic properties are essential for biological function, allowing the peptide to sample multiple conformational states required for receptor recognition and binding [34] [27].

Stability and Degradation Patterns

The stability profile of Cholecystokinin Octapeptide (2-8) (desulfated) is characterized by susceptibility to enzymatic degradation through well-defined proteolytic pathways [23] [24] [35] [36]. Metalloendopeptidase enzymes, particularly enzyme EC 3.4.24.11 (also known as enkephalinase), represent the primary degradative mechanism [23] [35]. This enzyme system catalyzes hydrolysis at multiple peptide bonds within the cholecystokinin sequence [23] [36].

The degradation pathway involves both sequential and endopeptidase cleavage mechanisms [23] [36]. Initial cleavage typically occurs at the Met-Gly bond (between positions 2 and 3), producing amino-terminal and carboxy-terminal fragments [36]. Subsequently, additional cleavages occur at the Gly-Trp, Trp-Met, and Asp-Phe bonds, generating a series of smaller peptide fragments [23] [35]. The carboxy-terminal tetrapeptide Trp-Met-Asp-Phe-NH₂ represents one of the major degradation products [23] [36].

Table 6: Degradation Patterns and Proteolytic Cleavage Sites

| Cleavage Site | Enzyme Type | Product Fragments | Relative Susceptibility |

|---|---|---|---|

| Gly-Trp bond | Metalloendopeptidase (EC 3.4.24.11) | Tyr-Met-Gly + Trp-Met-Asp-Phe-NH₂ | High |

| Trp-Met bond | Metalloendopeptidase (EC 3.4.24.11) | Various fragments | High |

| Asp-Phe bond | Metalloendopeptidase (EC 3.4.24.11) | Tyr-Met-Gly-Trp-Met-Asp + Phe-NH₂ | High |

| C-terminal Phe-NH₂ | Sequential hydrolysis | Tyr-Met-Gly-Trp-Met-Asp-Phe | Moderate |

| Met-Gly bond (initial) | Metalloendopeptidase (EC 3.4.24.11) | Tyr-Met + Gly-Trp-Met-Asp-Phe-NH₂ | Very High |

Environmental factors significantly influence degradation kinetics [24] [37]. Temperature elevation accelerates proteolytic breakdown, with optimal enzymatic activity observed at 37°C [24]. pH variations also affect stability, with maximal degradative activity occurring at pH 7.0 [24]. The presence of metal ions, particularly zinc, strongly inhibits the degradative process [24].

Protease inhibitors demonstrate varying effectiveness in preventing peptide degradation [24] [35]. Puromycin and bacitracin provide significant protection against enzymatic hydrolysis [24]. Metal chelators such as 1,10-phenanthroline effectively inhibit metalloendopeptidase activity [24]. Sulfhydryl blocking agents including N-ethylmaleimide and p-chloromercuribenzoate also reduce degradative rates [24].

The degradation products retain varying degrees of biological activity [24] [36]. Smaller fragments such as the tetrapeptide and tripeptide derivatives demonstrate measurable receptor binding affinity, although with reduced potency compared to the intact heptapeptide [24] [36]. This finding suggests that the carboxy-terminal region contains essential structural elements for biological activity [24] [36].

Cholecystokinin Octapeptide (2-8) (desulfated) can be synthesized using several solid-phase peptide synthesis approaches, with the Fmoc/tert-butyl strategy representing the most widely employed methodology [2]. The peptide possesses the sequence H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 with a molecular weight of 948.13 Da [3] [4].

Standard Fmoc-Based Synthesis

The conventional approach utilizes 2-chlorotrityl chloride resin as the solid support, providing excellent loading characteristics and facilitating mild cleavage conditions [5] [6]. The synthesis proceeds through sequential coupling of Fmoc-protected amino acids using established activation protocols. N,N'-Diisopropylcarbodiimide (DIC) combined with 1-hydroxybenzotriazole (HOBt) serves as the primary coupling system, while N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) with HOBt provides an alternative activation method [5] [7].

Deprotection of the Fmoc group employs 20% piperidine in N,N-dimethylformamide, following standard protocols that minimize aspartimide formation [2]. The Kaiser test monitors coupling completion, utilizing ninhydrin reagent to detect free amino groups [5].

Enzymatic Synthesis Approach

An alternative methodology involves enzymatic fragment condensation, particularly advantageous for the synthesis of cholecystokinin octapeptide due to the presence of multiple functional amino acids [8]. This approach utilizes thermolysin and papain as coupling enzymes, enabling synthesis without extensive side-chain protection except for tyrosine [8].

The enzymatic method proceeds through three-fragment condensation: Fmoc-Asp-Tyr(SO3Ba1/2)-OH as the N-terminal fragment, H-Met-Gly-Trp-OMe as the middle fragment, and H-Met-Asp-Phe-NH2 as the C-terminal fragment [8]. This approach demonstrates particular utility when acid-labile sulfate groups are present, although the desulfated variant obviates this consideration.

Purification Techniques

Reverse-Phase High-Performance Liquid Chromatography

Reverse-phase HPLC represents the gold standard for cholecystokinin octapeptide purification, achieving purities exceeding 95% with recoveries of 85-90% [9] [10]. The separation exploits hydrophobic interactions between the peptide and C18 stationary phases, utilizing water-acetonitrile gradients containing 0.1% trifluoroacetic acid [9] [11].

Optimal separation conditions employ linear gradients from 26% acetonitrile to 50% acetonitrile over 15-30 minutes, with detection at 214 nm and 280 nm wavelengths [9]. The retention time varies between 15-25 minutes depending on column dimensions and gradient profile [8] [9].

Ion Exchange Chromatography

Ion exchange chromatography provides an effective purification strategy, particularly as a single-step purification following solid-phase synthesis [6]. The method utilizes the peptide's net charge characteristics, achieving purities above 90% with recoveries of 75-80%. Phosphate buffer systems with pH gradients facilitate separation from synthesis byproducts and truncated sequences.

Semi-Preparative HPLC

For larger-scale purifications, semi-preparative HPLC columns enable processing of 50-200 mg quantities while maintaining analytical-scale separation efficiency [10] [12]. Method transfer from analytical to preparative scale follows established protocols, maintaining gradient profiles while adjusting flow rates and sample loading parameters [12].

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography with UV Detection

HPLC-UV analysis provides the primary method for purity assessment, achieving detection limits of 0.1% for impurities with precision below 2% coefficient of variation [13] [10]. The method employs reverse-phase C18 columns with water-acetonitrile gradients and UV detection at 214 nm for peptide bond absorption and 280 nm for aromatic amino acid detection [13] [11].

Standard purity specifications require minimum 95% purity by HPLC for research-grade material, with peak integration performed using validated chromatographic software [4]. The linear range extends from 0.01 to 10 mg/mL, encompassing typical analytical concentrations [14].

Liquid Chromatography-Mass Spectrometry

LC-MS/MS analysis confirms molecular weight and structural integrity, with detection limits reaching 10 pmol/mL and precision below 5% coefficient of variation [15]. The method employs selected reaction monitoring (SRM) transitions specific for cholecystokinin octapeptide, enabling discrimination from related peptides and degradation products [15].

Mass spectrometric analysis reveals the expected molecular ion at m/z 949.1 [M+H]+ for the protonated species, with characteristic fragmentation patterns confirming sequence integrity [15] [16]. The method demonstrates particular utility for distinguishing sulfated and desulfated forms through their distinct mass differences [15].

Amino Acid Analysis

Amino acid composition analysis provides quantitative verification of peptide identity and purity assessment through hydrolysis followed by chromatographic separation [14]. The method requires 30 ng minimum sample quantity with precision below 3% coefficient of variation for individual amino acids [14].

Pre-column derivatization with o-phthalaldehyde (OPA) enables fluorometric detection with detection limits of 320 fmol for most amino acids [14]. Post-column derivatization protocols provide alternative approaches for comprehensive amino acid profiling [14].

Structural Verification Approaches

Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy elucidates solution structure and conformational characteristics of cholecystokinin octapeptide [17] [18]. Studies utilizing 500-800 MHz spectrometers in appropriate solvent systems reveal secondary structure elements and intermolecular interactions [17] [19].

NMR investigations demonstrate that cholecystokinin octapeptide adopts membrane-associated conformations in lipid environments, with specific interactions involving tryptophan and methionine residues [17] [19]. Two-dimensional NMR techniques including COSY, TOCSY, and NOESY experiments provide detailed structural assignments [17] [18].

Mass Spectrometry

High-resolution mass spectrometry confirms molecular weight with 0.1 Da accuracy, requiring 10-100 μg sample quantities [16] [13]. Fast atom bombardment mass spectrometry (FAB-MS) provides structural verification with detection limits of 1 ng and precision below 10% [13].

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) techniques offer complementary approaches for molecular weight determination and fragmentation analysis [15] [16]. Tandem mass spectrometry enables sequence confirmation through characteristic fragmentation patterns.

Circular Dichroism Spectroscopy

Circular dichroism analysis reveals secondary structure content, requiring 0.1-1 mg sample quantities with 1 nm wavelength resolution. The technique provides information about α-helical and β-sheet contributions to the overall peptide conformation, particularly relevant for membrane interaction studies.

Infrared Spectroscopy

Infrared spectroscopy identifies functional groups and provides complementary structural information with 4 cm⁻¹ resolution using 1-10 mg sample quantities. The technique confirms amide bond integrity and detects structural modifications that may occur during synthesis or storage.

Labeling Strategies for Research Applications

Radioiodination Approaches

Iodine-125 labeling represents the most widely employed strategy for cholecystokinin octapeptide research applications [20] [21] [22]. Direct radioiodination using sodium ¹²⁵I and Iodogen as the oxidizing agent achieves specific activities of 2000-2200 Ci/mmol with stability extending 7-14 days [23] [24].

The Bolton-Hunter labeling methodology provides an alternative approach, utilizing ¹²⁵I-labeled Bolton-Hunter reagent to achieve specific activities of 1800-2000 Ci/mmol with enhanced stability of 14-21 days [20] [25] [22]. This approach demonstrates particular utility for receptor binding studies and autoradiographic applications [20] [26].

Fluorescent Labeling

Fluorescent labeling strategies enable visualization applications with extended stability exceeding 30 days [27] [28]. Fluorescein isothiocyanate (FITC), tetramethylrhodamine (TAMRA), and 5-carboxyfluorescein (FAM) represent commonly employed fluorophores for peptide labeling [28] [29].

Click chemistry approaches provide site-specific labeling with high efficiency and minimal structural perturbation [29]. The method enables incorporation of azide or alkyne functionalities during synthesis, followed by copper-catalyzed azide-alkyne cycloaddition with fluorescent partners [29].

Biotin Conjugation

Biotin labeling facilitates affinity purification and detection applications with stability exceeding 60 days [30] [31]. N-hydroxysuccinimide-biotin (NHS-biotin) enables amine-reactive conjugation, typically targeting the N-terminal amino group or lysine residues when present [30].

The biotin-avidin interaction provides high-affinity recognition (Kd ~10⁻¹⁵ M) enabling sensitive detection and purification protocols [30]. Streptavidin conjugates offer enhanced stability and reduced nonspecific binding compared to avidin-based systems [30].

Technetium-99m Labeling

Technetium-99m radiolabeling enables in vivo imaging applications using the [⁹⁹ᵐTc(N)(PNP₃)]²⁺ metal fragment [32]. This approach achieves specific activities of 500-800 mCi/mmol with 1-2 day stability, suitable for short-term imaging studies [32].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Sequence

Dates

Explore Compound Types